Circulin F
Description
Circulin F is a member of the cyclotide family, a class of plant-derived cyclic cystine knot (CCK) peptides characterized by a stable macrocyclic backbone and three interlocking disulfide bonds. Cyclotides exhibit diverse bioactivities, including antimicrobial, anti-HIV, and cytotoxic properties, making them promising candidates for therapeutic development .
Circulin A (PDB: 1BH4) and Circulin B (PDB: 2ERI) are 30-amino-acid peptides isolated from Chassalia parvifolia. Both display potent anti-HIV activity by inhibiting viral replication and exhibit broad-spectrum antimicrobial effects . Computational studies highlight their structural stability, with Circulin B demonstrating superior conformational rigidity due to optimized hydrogen bonding, hydrophobic interactions, and disulfide geometry . These features are critical for maintaining bioactivity under physiological conditions.
Properties
bioactivity |
Antiviral |
|---|---|
sequence |
KVCYRAIPCGESCVWIPCISAAIGCSCKN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclotides like Circulin F typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic nature of cyclotides is achieved through the formation of disulfide bonds between cysteine residues .
Industrial Production Methods
Industrial production of cyclotides can be challenging due to their complex structure. advances in biotechnology have enabled the production of cyclotides using recombinant DNA technology. This involves the expression of cyclotide genes in microbial hosts such as Escherichia coli, followed by purification and folding of the peptide to achieve the desired cyclic structure .
Chemical Reactions Analysis
Types of Reactions
Circulin F undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Cleavage of disulfide bonds to yield linear peptides.
Substitution: Modification of amino acid side chains to alter peptide properties.
Common Reagents and Conditions
Oxidation: Typically performed using oxidizing agents such as iodine or air oxidation under alkaline conditions.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Involves the use of specific reagents to modify amino acid side chains, such as alkylating agents for cysteine residues.
Major Products Formed
The major products formed from these reactions include cyclic peptides with varying degrees of oxidation and substitution, which can exhibit different biological activities .
Scientific Research Applications
Circulin F has a wide range of scientific research applications:
Medicine: Explored for its potential as a therapeutic agent due to its stability and bioactivity.
Industry: Utilized in the development of bioactive compounds for agricultural and pharmaceutical applications.
Mechanism of Action
Circulin F exerts its effects primarily through interactions with cell membranes. The cyclic structure and presence of disulfide bonds contribute to its stability and ability to disrupt microbial cell membranes. This disruption leads to cell lysis and death. Additionally, this compound can interact with specific molecular targets, such as enzymes and receptors, to modulate biological pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Parameters of this compound and Related Cyclotides
Key Findings :
Structural Stability :
- Circulin B outperforms Circulin A in stability metrics, including lower root-mean-square deviation (RMSD: 1.2 Å vs. 1.5 Å) and fluctuations (RMSF: 0.8 Å vs. 1.0 Å), attributed to enhanced intramolecular hydrogen bonds (12 vs. 10) .
- Kalata B1 variants engineered with reduced hydrophobicity (e.g., [W19K/P20N/V21K]kalata B1) show diminished haemolytic activity while retaining antimicrobial function .
Functional Divergence: Haemolytic Activity: Circulin A and B exhibit higher haemolytic activity than Cycloviolacin O2 due to exposed hydrophobic surfaces on loops 2 and 3, which interact with erythrocyte membranes . In contrast, Cycloviolacin O2’s polar loop 1 reduces non-specific membrane disruption . Anti-HIV Mechanism: Circulins target viral entry by binding to gp120/gp41 glycoproteins, whereas Cycloviolacin O2 inhibits cancer cells via membrane pore formation .
Therapeutic Potential: Circulins’ strong anti-HIV activity is counterbalanced by their haemolytic liability, limiting clinical applicability. Hybrid cyclotides (e.g., grafted Kalata B1) with redesigned hydrophobic patches offer safer alternatives .
Comparison with Non-Cyclotide Antimicrobial Peptides
While cyclotides dominate this analysis, this compound’s functional parallels with linear antimicrobial peptides (AMPs) like defensins and magainins are notable:
| Attribute | This compound (Cyclotide) | Defensins (Linear AMPs) |
|---|---|---|
| Structure | Cyclic, CCK-stabilized | Linear, β-sheet stabilized |
| Stability | Protease-resistant | Protease-sensitive |
| Mechanism | Membrane disruption | Membrane pore formation |
| Haemolysis | High (unmodified) | Low |
Circulins’ cyclic backbone confers resistance to enzymatic degradation, a critical advantage over linear AMPs in therapeutic contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
